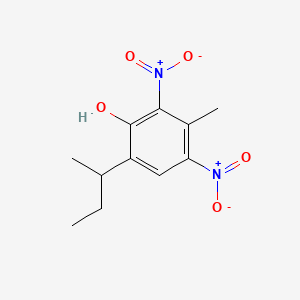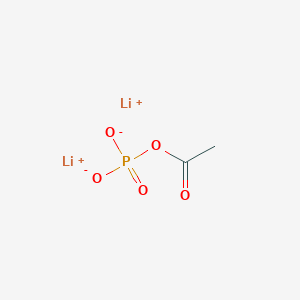
VERATRINE SULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veratrine is a mixture of alkaloids derived from the Liliaceae plant . The two major alkaloid components of veratrine are veratradine and cevadine . Veratrine sulfate is a form of this compound where the veratrine alkaloids are combined with sulfate ions .
Synthesis Analysis
The synthesis of organosulfates, such as veratrine sulfate, can be challenging due to their poor solubility in organic solvents . A high yielding route to organosulfates has been reported using a tributylsulfoammonium betaine . The reaction conditions were tested with a diverse range of alcohols, including natural products and amino acids .Molecular Structure Analysis
Veratrine is a derivative of veracevine, which belongs to the class of C-nor-D-homosteroidal alkaloids . The molecular structure and stereochemistry of this and related alkaloids were established after decades of chemical investigations . Veratrine has a molecular formula of C32H49NO9 .Chemical Reactions Analysis
Veratrine sulfate, as an organosulfate, is part of a burgeoning area in biology . Organosulfates play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . The insertion and isolation of sulfate groups into target molecules remain a challenging aspect of their synthesis .Scientific Research Applications
Emesis Research : Veratrine sulfate has been effective in inducing dose-dependent emesis (vomiting) in the experimental model using Suncus murinus, suggesting its potential in emesis research (Ueno, Matsuki, & Saito, 1987).
Cardiac Function Studies : Research on frog heart muscles showed that veratrine sulfate prolongs action potentials and has a positive inotropic effect (enhancing muscle contraction), primarily through its impact on sodium ion conductance (Horackova & Vassort, 1973).
Hypertension Treatment : Historically, the use of Veratrum alkaloids like veratrine in hypertension treatment was based on observations of their blood pressure-lowering effects (Krayer & Meilman, 1977).
Cytochemistry : Veratrine has been used in cytochemical studies for its effect on cell structures, especially chromosomes, making it valuable in the field of genetics and cellular biology (Sharma & Sarkar, 1956).
Neurogenic Pulmonary Edema Studies : Veratrine sulfate was used in a canine model to study neurogenic pulmonary edema, revealing insights into both hemodynamic and permeability mechanisms in this condition (Maron, 1985).
Neurophysiology Research : Veratrine's effect on amino acid synthesis in the ventral nerve cord of lobsters has been investigated, providing insights into its action on neural tissue (Gilles & Schoffeniels, 1964).
Muscle and Nerve Physiology : Studies on the effect of veratrine on medullated nerve heat production and the response to nerve stimulation have contributed to our understanding of nerve physiology (Hill, 1933).
Mitochondrial Research : Veratrine's impact on skeletal muscle mitochondria has been studied, highlighting its effects on mitochondrial function and structure (Freitas, Fagian, & Höfling, 2006).
Cardiovascular Research : The action of veratrine on the isolated mammalian heart has been explored, revealing its effects on cardiac output and heart muscle function (Krayer & Méndez, 1942).
Neuroscience : Veratrine has been used to study its effects on the survival of embryonic chick sympathetic neurons, providing insights into the mechanisms of neuronal survival and growth (Bhave, Malhotra, Wakade, & Wakade, 1990).
Mechanism of Action
Safety and Hazards
Veratrine sulfate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it is recommended to wash with plenty of soap and water and seek medical advice if irritation occurs .
Future Directions
While specific future directions for veratrine sulfate were not found, the study of organosulfates is a growing area in biology . The development of new methods for the synthesis of organosulfates could lead to advancements in various fields, including drug discovery .
Relevant Papers Several papers have been published on veratrine and its effects. For instance, a paper titled “A plant alkaloid, veratridine, potentiates cancer chemosensitivity by UBXN2A-dependent inhibition of an oncoprotein, mortalin-2” discusses the anti-tumor effects of veratrine . Another paper, “News from the Archives”, explores the implications of some overlooked reports concerning the effects of veratrine on plant cell mitosis . A third paper, “A study of the crustacean axon repetitive response. 3. A comparison of the effect of veratrine sulfate solution and potassium-rich solutions”, discusses the effects of veratrine sulfate on crustacean axons .
properties
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO11.H2O4S/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5;1-5(2,3)4/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3;(H2,1,2,3,4)/t19-,23+,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBKUHWLYCUNKR-XTYXREPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO15S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-Hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


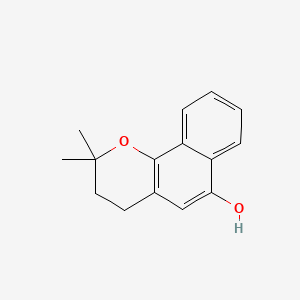
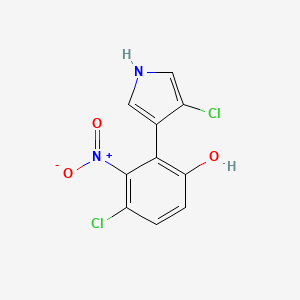

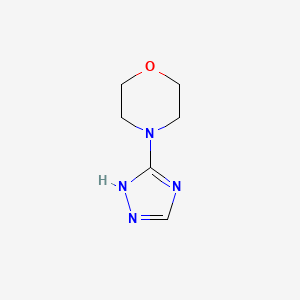

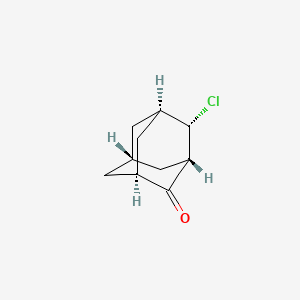
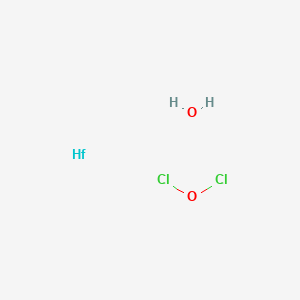

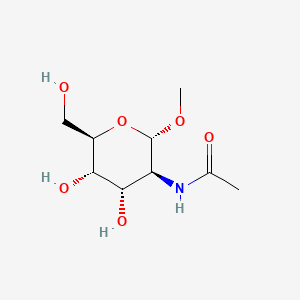
![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)
